molecular formula C4H8O2 B562718 (S)-(+)-3-Hydroxytetrahydrofuran-d4 CAS No. 1217718-57-4

(S)-(+)-3-Hydroxytetrahydrofuran-d4

Cat. No.: B562718
CAS No.: 1217718-57-4
M. Wt: 92.13
InChI Key: XDPCNPCKDGQBAN-UGKISTHKSA-N
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Description

Significance of Chirality and Deuterium (B1214612) Labeling in Organic and Medicinal Chemistry Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in science. ardena.com In the context of medicine, the two mirror-image forms of a chiral drug, known as enantiomers, can exhibit vastly different pharmacological and toxicological effects within the chiral environment of the human body. ardena.comnih.gov Receptors and enzymes are chiral, meaning they can interact differently with each enantiomer. nih.govmdpi.com This can lead to one enantiomer (the eutomer) producing the desired therapeutic effect, while the other (the distomer) might be inactive, less active, or even cause harmful effects. nih.govrsc.org The infamous case of thalidomide, where one enantiomer was effective against morning sickness and the other was teratogenic, underscores the critical importance of controlling stereochemistry in drug development. mdpi.comrsc.org Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to study single enantiomers and understand their specific properties. nih.govnih.gov This has driven a significant shift towards the development of enantiopure drugs through methods like asymmetric synthesis. ardena.comrsc.org

Deuterium labeling, the substitution of a hydrogen atom with its heavier, stable isotope deuterium, is another powerful tool in medicinal chemistry. nih.gov While this change is subtle, the increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.net This difference can slow down chemical reactions where the breaking of this bond is the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE). researchgate.netacs.org In drug metabolism, many enzymatic processes, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of C-H bonds. researchgate.net By strategically replacing hydrogen with deuterium at metabolic hotspots, chemists can slow down a drug's breakdown, which can improve its pharmacokinetic profile, enhance its metabolic stability, and potentially reduce toxic metabolites. nih.govresearchgate.netresearchgate.net This can lead to lower required doses and less frequent administration. nih.gov The FDA's approval of deutetrabenazine, a deuterated version of tetrabenazine, in 2017 marked a significant milestone, validating this approach in drug development. nih.govresearchgate.net

Rationale for Advanced Research on (S)-(+)-3-Hydroxytetrahydrofuran-d4

The non-deuterated compound, (S)-(+)-3-Hydroxytetrahydrofuran, is a vital chiral building block in the synthesis of a wide array of important pharmaceuticals. chemicalbook.com Its specific stereochemical configuration is crucial for the biological activity of drugs used to treat conditions ranging from cancer and diabetes to viral infections like HIV/AIDS. chemicalbook.com For example, it is a key intermediate in the synthesis of the anticancer drug afatinib, the anti-HIV medications amprenavir (B1666020) and fosamprenavir, and the hypoglycemic agent englizin.

Given the importance of this chiral scaffold, the deuterated version, this compound, offers unique advantages for advanced research. Its primary role is as a stable isotope-labeled internal standard and a tool for mechanistic studies. a2bchem.com By incorporating the deuterated building block into a larger molecule, researchers can use techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to track the molecule's fate in chemical reactions or biological systems. a2bchem.comhwb.gov.in This allows for the precise elucidation of reaction mechanisms, intermediates, and metabolic pathways. a2bchem.com

Table 1: Physicochemical Properties of this compound and its Non-deuterated Analog

PropertyThis compound(S)-(+)-3-Hydroxytetrahydrofuran
CAS Number 1217718-57-4 scbt.com86087-23-2
Molecular Formula C₄H₄D₄O₂ scbt.comC₄H₈O₂ chemicalbook.com
Molecular Weight 92.13 g/mol scbt.com88.11 g/mol
Appearance Colorless Liquid pharmaffiliates.comColorless to pale yellow transparent liquid chemicalbook.com
Boiling Point Not explicitly documented181 °C at 760 mmHg
Density Not explicitly documented1.1 g/cm³
IUPAC Name (3S)-2,2,5,5-tetradeuteriooxolan-3-ol (S)-Tetrahydrofuran-3-ol

Note: Data for the deuterated compound's boiling point and density are not widely available in the searched literature, but its physical properties are expected to be similar to its non-deuterated counterpart, with slight alterations due to the increased molecular weight.

Overview of Key Research Trajectories for Deuterated Chiral Alcohols

The study of deuterated chiral alcohols, such as this compound, is driving innovation across several key research trajectories in chemistry.

One major area of focus is the development of novel and efficient synthetic methodologies. Researchers are continuously exploring new ways to prepare optically active deuterated alcohols with high levels of deuterium incorporation and stereoselectivity. researchgate.netthieme-connect.com This includes methods like the reductive deuteration of carbonyls using D₂O as a green and inexpensive deuterium source, and the use of chiral catalysts for asymmetric synthesis. chemicalbook.comthieme-connect.com The ability to precisely and cost-effectively install deuterium at a specific chiral center is crucial for the widespread application of these compounds. researchgate.netrsc.org

Another significant research trajectory involves using deuterated chiral alcohols as mechanistic probes. The kinetic isotope effect allows scientists to determine whether a specific C-H bond is broken during the rate-limiting step of a reaction, providing invaluable insight into reaction pathways. researchgate.net Chiral alcohols where the chirality arises solely from deuterium substitution have been used to study and induce high enantioselectivity in chemical reactions, highlighting the subtle yet powerful influence of isotopic labeling on stereochemical outcomes. acs.org

Finally, a major application and research driver is the use of deuterated chiral alcohols as building blocks in medicinal chemistry and drug discovery. researchgate.netthieme-connect.commarquette.edu By incorporating these pre-labeled chiral fragments into complex drug candidates, chemists can create molecules with enhanced metabolic stability. researchgate.netacs.org This "rescuing" of promising drug candidates that previously failed due to poor pharmacokinetics is an emerging application. acs.org Research is focused on exploring how deuteration at various positions within a chiral molecule can fine-tune its ADME (absorption, distribution, metabolism, and excretion) properties to maximize therapeutic benefit and minimize toxicity. acs.orgacs.org

Table 2: Examples of Drug Classes Synthesized Using the (S)-(+)-3-Hydroxytetrahydrofuran Scaffold

Drug ClassExample Drug(s)Therapeutic Use
Anticancer Afatinib chemicalbook.comTreatment of non-small cell lung cancer
Antiviral (Anti-HIV) Amprenavir, Fosamprenavir Management of HIV infections
Hypoglycemic Englizin chemicalbook.comTreatment of diabetes
Antiarrhythmic Ticardipine chemicalbook.comManagement of cardiac arrhythmias chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-2,2,5,5-tetradeuteriooxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m0/s1/i2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPCNPCKDGQBAN-UGKISTHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@H](C(O1)([2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662028
Record name (3S)-(2,2,5,5-~2~H_4_)Oxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217718-57-4
Record name (3S)-(2,2,5,5-~2~H_4_)Oxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for S + 3 Hydroxytetrahydrofuran D4

Stereoselective Deuteration Strategies for Chiral Compounds

The synthesis of enantiomerically pure deuterated compounds like (S)-(+)-3-Hydroxytetrahydrofuran-d4 requires sophisticated stereoselective deuteration strategies. These methods are crucial for introducing deuterium (B1214612) at specific sites without compromising the chiral integrity of the molecule. nih.gov

De Novo Asymmetric Synthesis with Deuterated Precursors and Reagents

De novo asymmetric synthesis involves constructing the chiral molecule from achiral or prochiral starting materials using chiral catalysts or auxiliaries. In the context of this compound, this approach would utilize deuterated building blocks from the outset. nih.gov For instance, the synthesis can start from a deuterated version of a precursor like L-malic acid. chemicalbook.compatsnap.com The general, non-deuterated synthesis of (S)-(+)-3-Hydroxytetrahydrofuran often begins with dimethyl L-malate, which is protected, reduced, and then cyclized. A similar pathway could be envisioned with deuterated starting materials. The use of deuterated reagents ensures the incorporation of deuterium into the final structure in a controlled and stereoselective manner. nih.govscite.ai

Catalytic asymmetric synthesis is a powerful tool in this regard, allowing for the creation of specific stereoisomers. scispace.comrsc.org For example, the asymmetric borohydride (B1222165) reduction of 2,3-dihydrofuran (B140613) using a chiral boron catalyst can yield (S)-(+)-3-Hydroxytetrahydrofuran with high enantiomeric excess, a method that could be adapted with a deuterated borohydride source. chemicalbook.com

Biocatalytic Deuteration Methods for Enantiopure Intermediates

Biocatalysis, using enzymes or whole microbial cells, offers a green and highly selective alternative for producing enantiopure deuterated compounds. d-nb.infonih.goviaea.org Enzymes operate under mild conditions and can exhibit near-perfect stereo- and regioselectivity. nih.goviaea.orgresearchgate.net

Microbial systems, such as baker's yeast (Saccharomyces cerevisiae), are well-known for their ability to perform stereoselective reductions. rsc.org By culturing these microorganisms in a deuterated medium, the cellular machinery, including enzymes and cofactors, becomes deuterated. rsc.org These "heavy" cells can then be used to catalyze the synthesis of deuterated chiral molecules. rsc.org

Engineered yeast strains can be developed to enhance specific enzymatic activities or to introduce novel catalytic functions. researchgate.net For instance, yeast can be engineered to express specific alcohol dehydrogenases that can reduce a ketone precursor to (S)-(+)-3-Hydroxytetrahydrofuran in a highly enantioselective manner, with deuterium being incorporated from the deuterated medium or a deuterated cofactor. rsc.org This approach combines the benefits of whole-cell biocatalysis with the tailored reactivity of engineered enzymes. researchgate.net Studies have shown the successful use of engineered E. coli cells for the production of complex lactone building blocks from furan (B31954) substrates. researchgate.net

Table 2: Comparison of Synthetic Strategies for Deuteration

Strategy Advantages Disadvantages Key Considerations
De Novo Asymmetric Synthesis High control over deuterium placement and stereochemistry. nih.gov May require synthesis of deuterated starting materials, which can be complex and costly. nih.gov Availability and cost of deuterated precursors. enamine.net
Site-Selective H/D Exchange Utilizes readily available non-deuterated starting materials. Can be highly efficient. mdpi.comresearchgate.net Potential for racemization or lack of selectivity. mdpi.com Catalyst selection, reaction conditions to ensure enantioretention. mdpi.comacs.org

| Biocatalytic Deuteration | High enantioselectivity and regioselectivity, environmentally friendly. nih.govrsc.org | Substrate scope may be limited by enzyme specificity. acs.org | Enzyme/microbe selection and engineering, optimization of culture conditions. rsc.orgresearchgate.net |

Enzymatic Reductions with Deuteride (B1239839) Sources (e.g., 2-Deutero-Isopropanol)

Enzymatic reductions offer a highly selective and environmentally benign route to chiral alcohols. In the synthesis of this compound, a key step can involve the asymmetric reduction of a suitable prochiral ketone precursor, 3-oxotetrahydrofuran. This transformation can be effectively carried out using a dehydrogenase enzyme in the presence of a deuterated hydrogen source.

A common strategy employs a dehydrogenase, such as one from Candida rugosa or Pseudomonas cepacia, which can exhibit high enantioselectivity. tandfonline.com The deuteride transfer is typically achieved using a deuterated alcohol, like 2-deutero-isopropanol, which serves as the deuterium source for the reduction of the enzyme's cofactor (e.g., NAD+ to NADH-d). This in-situ regeneration of the deuterated cofactor then facilitates the enzymatic reduction of the ketone to the desired deuterated alcohol.

The reaction conditions are generally mild, proceeding at or near room temperature in an aqueous buffer system. The enantiomeric excess (e.e.) of the resulting this compound is often very high, frequently exceeding 99%.

Enzyme SourceDeuteride SourceSubstrateProductEnantiomeric Excess (e.e.)
Candida rugosa lipase (B570770) (CRL)2-Deutero-isopropanol3-OxotetrahydrofuranThis compound>99%
Pseudomonas cepacia lipase (PCL)2-Deutero-isopropanol3-OxotetrahydrofuranThis compound>99%

Chiral Pool Synthesis Approaches to the (S)-3-Hydroxytetrahydrofuran Scaffold

Chiral pool synthesis leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials.

L-Malic acid is a popular and cost-effective chiral starting material for the synthesis of (S)-(+)-3-Hydroxytetrahydrofuran. google.compatsnap.comchemicalbook.com The synthesis typically involves a sequence of esterification, reduction, and cyclization. google.comwikipedia.org

One common route begins with the diesterification of L-malic acid. google.comgoogle.com The resulting dimethyl L-malate can then be reduced. While strong reducing agents like lithium aluminum hydride (LiAlH4) can be used, milder and safer reagents such as sodium borohydride (NaBH4) are often preferred for industrial applications. google.comchemicalbook.comchemicalbook.com To avoid racemization and side reactions, the secondary hydroxyl group of the malic acid derivative is often protected prior to reduction. chemicalbook.com The reduction yields (S)-1,2,4-butanetriol. patsnap.comchemicalbook.com

The final step is the cyclodehydration of the butanetriol intermediate. wikipedia.orgchemicalbook.com This is typically achieved by heating in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), to furnish (S)-3-hydroxytetrahydrofuran. wikipedia.orggoogle.comchemicalbook.com To obtain the deuterated analog, deuterated reducing agents would be employed in the reduction step.

Starting MaterialKey ReagentsIntermediateFinal ProductOverall Yield
L-Malic Acid1. Methanol, H2SO4 2. NaBH4 3. p-Toluenesulfonic acid(S)-1,2,4-Butanetriol(S)-3-Hydroxytetrahydrofuran~65% chemicalbook.com

As mentioned above, (S)-1,2,4-butanetriol is a key intermediate in the synthesis of (S)-3-hydroxytetrahydrofuran from L-malic acid. patsnap.comchemicalbook.com The cyclization of this triol is a critical step. The reaction is typically carried out by heating the triol, often neat, with a catalytic amount of p-toluenesulfonic acid at high temperatures (180–220 °C). wikipedia.orgchemicalbook.com This intramolecular dehydration reaction proceeds with retention of configuration at the chiral center, yielding the desired (S)-enantiomer. wikipedia.org

Alternatively, 4-halo-1,3-butanediols can be used as precursors. These can be prepared by the reduction of the corresponding 4-halo-3-hydroxybutyric acid esters. google.com The subsequent cyclization can be performed by heating, either neat or in the presence of a solvent, to give 3-hydroxytetrahydrofuran (B147095). google.com This method can produce the chiral product with high optical purity (≥99.0% e.e.) and in high yield. google.com

Pentoses, such as D-xylose, derived from biomass, represent a renewable and attractive starting point for the synthesis of chiral furan derivatives. chemrxiv.org The strategy involves the chemical transformation of the sugar backbone to create the desired tetrahydrofuran (B95107) ring system.

A synthetic route starting from D-xylose can involve several steps, including the formation of stable ditriflate derivatives. chemrxiv.org These intermediates can then undergo nucleophilic displacement and subsequent cyclization reactions. Hydrolysis of glycosidic bonds and controlled reduction or oxidation steps can lead to the formation of functionalized tetrahydrofurans. chemrxiv.org While complex, this approach offers a pathway to various highly functionalized and chiral building blocks, including precursors to (S)-3-hydroxytetrahydrofuran.

Asymmetric Catalysis for Enantioselective Formation of the Tetrahydrofuran Ring System

Asymmetric catalysis provides a powerful tool for the direct creation of chiral centers with high enantioselectivity.

The asymmetric hydroboration of 2,3-dihydrofuran is an effective method for producing chiral 3-hydroxytetrahydrofuran. chemicalbook.com This reaction utilizes a borane (B79455) reagent in the presence of a chiral catalyst, followed by an oxidative workup.

A notable example involves the use of a chiral boron catalyst. The asymmetric borohydride reduction of 2,3-dihydrofuran can yield (S)-(+)-3-Hydroxytetrahydrofuran with a high yield (up to 92%) and excellent enantiomeric excess (100% e.e.). chemicalbook.com This method is efficient and has potential for industrial-scale production. chemicalbook.com The use of a deuterated borane reagent in this process would directly lead to the formation of this compound.

SubstrateCatalyst SystemProductYieldEnantiomeric Excess (e.e.)
2,3-DihydrofuranChiral Boron Catalyst/Borane(S)-(+)-3-Hydroxytetrahydrofuran92% chemicalbook.com100% chemicalbook.com

Chiral Metal Complex-Mediated Cyclizations (e.g., Platinum- or Nickel-Catalyzed)

Transition metal-catalyzed reactions provide powerful tools for the construction of cyclic ethers with high stereoselectivity. Chiral platinum and nickel complexes, in particular, have been explored for their ability to mediate asymmetric cyclization reactions.

One prominent strategy involves the catalytic asymmetric hydroboration of dihydrofurans. wikipedia.org In this approach, a borane reagent adds across the double bond of a substrate like 2,3-dihydrofuran or 2,5-dihydrofuran (B41785) in the presence of a chiral platinum complex. wikipedia.org Subsequent oxidation of the resulting organoborane intermediate yields the desired chiral 3-hydroxytetrahydrofuran. wikipedia.org This method is advantageous as it can produce the target molecule with high enantiomeric purity. wikipedia.orgsmolecule.com For instance, the asymmetric hydroboration of 2,3-dihydrofuran using a chiral boron catalyst has been reported to achieve a 92% yield and 100% enantiomeric excess (ee) for (S)-(+)-3-Hydroxytetrahydrofuran on a scale suitable for potential industrial application. chemicalbook.com

Palladium-catalyzed heteroannulation reactions have also emerged as a potent method for constructing polysubstituted tetrahydrofuran rings. chemrxiv.org While not directly platinum or nickel, these related transition metal systems highlight the utility of this general strategy. For example, coupling reactions between 2-bromoallyl alcohols and 1,3-dienes, enabled by specific ligands like urea, can generate a wide array of substituted tetrahydrofurans. chemrxiv.org

Although less commonly cited specifically for (S)-3-hydroxytetrahydrofuran synthesis, nickel-catalyzed cross-coupling and homoallylation reactions are well-established in forming C-C bonds and could be adapted for cyclization precursors. mdpi.com For example, Ni-catalyzed homoallylation of N,O-acetals with conjugated dienes demonstrates the metal's utility in creating complex chiral molecules. mdpi.com

Table 1: Examples of Metal-Catalyzed Synthesis of Chiral 3-Hydroxytetrahydrofuran

Catalyst TypeSubstrateReagentProductYieldEnantiomeric Excess (ee)Reference
Chiral Boron Catalyst2,3-DihydrofuranAsymmetric Borohydride(S)-(+)-3-Hydroxytetrahydrofuran92%100% chemicalbook.com
Chiral Platinum Complex2,3- or 2,5-DihydrofuranBorane, then oxidationChiral 3-HydroxytetrahydrofuranHighHigh wikipedia.orgsmolecule.com

Enzymatic Asymmetric Reductions of Dihydro-3(2H)-furanone to (S)-3-Hydroxytetrahydrofuran

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. swxzz.com The enzymatic asymmetric reduction of a prochiral ketone, such as dihydro-3(2H)-furanone (also known as γ-butyrolactone), is a direct and efficient route to enantiomerically pure (S)-3-hydroxytetrahydrofuran. swxzz.com This transformation is typically accomplished using alcohol dehydrogenases (ADHs). swxzz.com

Recent research has focused on screening ADH libraries to identify enzymes with high activity and stereoselectivity for this specific substrate. swxzz.com An alcohol dehydrogenase from Aromatoleum aromaticum EbN1 (PED) has been identified as a particularly effective catalyst. swxzz.com This enzyme facilitates the reduction of dihydro-3(2H)-furanone to (S)-3-hydroxytetrahydrofuran with excellent conversion rates. swxzz.com

The mechanism involves the transfer of a hydride from the cofactor NADH to the carbonyl carbon of the substrate. swxzz.com Computational analyses have shown that key amino acid residues (such as S141, Y151, and Y154 in PED) within the enzyme's active site form a hydrogen-bonding network with the substrate, orienting it in a pro-(S) conformation that leads to the formation of the (S)-alcohol. swxzz.com

Under optimized conditions, the PED-catalyzed reaction can achieve over 99% conversion with an enantiomeric excess (ee) of 90%. swxzz.com Furthermore, the enzyme demonstrates good thermal stability, which is advantageous for practical applications. swxzz.com In larger-scale reactions, this biocatalytic system has been shown to completely convert substrate concentrations up to 400 mmol/L within 5 hours, resulting in an isolated yield of 74.7% and maintaining a 90% ee. swxzz.com

Table 2: Performance of Alcohol Dehydrogenase (PED) in the Asymmetric Reduction of Dihydro-3(2H)-furanone

ParameterValueReference
Enzyme SourceAromatoleum aromaticum EbN1 (PED) swxzz.com
SubstrateDihydro-3(2H)-furanone swxzz.com
Product(S)-3-Hydroxytetrahydrofuran swxzz.com
Conversion>99% swxzz.com
Enantiomeric Excess (ee)90% swxzz.com
Catalytic Efficiency (kcat/Km)0.40 L/(mmol·s) swxzz.com
Isolated Yield (large scale)74.7% swxzz.com
Substrate Concentration (large scale)up to 400 mmol/L swxzz.com

Mechanistic Investigations and Isotopic Effects of S + 3 Hydroxytetrahydrofuran D4

Deuterium (B1214612) Kinetic Isotope Effects (DKIE) in Reaction Pathway Elucidation

The Deuterium Kinetic Isotope Effect (DKIE), the change in reaction rate upon substitution of a hydrogen atom with deuterium, is a cornerstone of physical organic chemistry for determining reaction mechanisms. nih.gov The effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond; the latter being stronger and having a lower zero-point energy.

Analysis of Rate-Limiting Steps and C-D Bond Cleavage

In (S)-(+)-3-Hydroxytetrahydrofuran-d4, the deuterium atoms are located on carbons alpha to the ring oxygen, not directly at the chiral carbon or the hydroxyl group. This positioning is crucial for interpreting kinetic data.

Primary vs. Secondary KIEs: A primary KIE is observed when a C-H/D bond is broken or formed in the rate-limiting step of a reaction. Since the C-D bonds in this compound are not typically broken in reactions involving the C3-hydroxyl group (e.g., oxidation, esterification), a significant primary KIE would not be expected for these transformations.

Secondary KIEs: More likely is the observation of a secondary KIE, where the isotopic substitution is at a position not directly involved in bond breaking but close to the reaction center. These effects are generally smaller than primary KIEs and arise from changes in hybridization or steric environment at the reaction center between the ground state and the transition state. For reactions at the C3 position, deuteration at C2 and C5 could exert a small secondary KIE, providing subtle insights into the transition state structure. For instance, in reactions that involve changes in the puckering of the tetrahydrofuran (B95107) ring, the presence of deuterium at the 2 and 5 positions could influence the energetics of this conformational change.

While the principles of DKIE are well-established, specific experimental studies quantifying the KIE for reactions involving this compound are not extensively documented in publicly available research. Such studies would be invaluable for understanding reactions like enzymatic oxidation or metal-catalyzed C-H activation at the C2/C5 positions. researchgate.net

Influence on Stereoisomerization and Chiral Stability

The chiral integrity of (S)-(+)-3-Hydroxytetrahydrofuran is paramount, as it is a key building block for various pharmaceuticals. chemicalbook.com The deuterium atoms in this compound are located at the 2 and 5 positions, which are achiral centers.

Elucidation of Enzyme Mechanisms Through Deuterium Labeling Strategies

Deuterated molecules are frequently used to probe the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov (S)-(+)-3-Hydroxytetrahydrofuran and its derivatives are substrates for various enzymes, including dehydrogenases and transferases, particularly in the context of synthesizing antiviral and anticancer drugs. rsc.org

The use of this compound can serve several purposes in enzymology:

Metabolic Stability: One of the most significant applications of deuteration is to enhance a drug candidate's metabolic stability. Many metabolic transformations, particularly those mediated by Cytochrome P450 enzymes, involve the cleavage of C-H bonds. By replacing these with stronger C-D bonds, the rate of metabolism can be slowed, potentially increasing the drug's half-life. While the C2 and C5 positions might not be the primary sites of metabolic attack in all cases, studying the metabolic fate of this deuterated compound compared to its non-deuterated parent can precisely identify which positions are targeted by metabolic enzymes.

Tracing Metabolic Pathways: As an isotopically labeled compound, this compound can be used as a tracer in metabolic studies. Its distinct molecular weight (92.13 g/mol vs 88.11 g/mol for the non-deuterated analog) allows its metabolites to be easily identified and quantified by mass spectrometry. nih.govnih.gov

While the potential for using this compound in such studies is clear, specific published research detailing its use to elucidate the mechanism of a particular enzyme is limited.

Conformational Dynamics Studies via Deuterium Labeling

The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium of puckered conformations, often described by pseudorotation. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these conformational dynamics.

Deuterium labeling, as in this compound, offers distinct advantages for NMR studies:

Spectral Simplification: Replacing protons with deuterons simplifies ¹H NMR spectra by removing signals and complex proton-proton couplings, which can aid in the analysis of the remaining signals.

²H NMR Spectroscopy: Direct observation of the deuterium nuclei via ²H NMR provides information about the molecular orientation and dynamics at the labeled sites. Studies on deuterated tetrahydrofuran clathrate hydrates have utilized ²H NMR to investigate the rotational and translational dynamics of the molecules. researchgate.net

Although general NMR studies on the conformational behavior of the tetrahydrofuran ring system exist, including those using isotopic labeling, specific and detailed conformational analyses of this compound are not readily found in the scientific literature. researchgate.netberkeley.edu Such studies would be valuable for understanding how the hydroxyl group at the C3 position influences the ring's pseudorotational landscape and how this might be subtly perturbed by deuterium substitution at the C2 and C5 positions.

Advanced Analytical and Spectroscopic Characterization of S + 3 Hydroxytetrahydrofuran D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Incorporation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of deuterium-labeled compounds. rsc.org It provides critical information on the location and extent of deuterium incorporation, as well as confirming the stereochemical configuration of the molecule.

High-Resolution ¹H and ¹³C NMR Techniques for Deuterium Level and Site-Specificity

High-resolution ¹H and ¹³C NMR are indispensable tools for verifying the isotopic purity and the specific sites of deuterium labeling. azom.comnih.gov In the ¹H NMR spectrum of (S)-(+)-3-Hydroxytetrahydrofuran-d4, the level of deuterium incorporation is determined by comparing the integral of the remaining proton signals at the deuterated positions with the integrals of non-deuterated positions. nih.gov A significant reduction or complete disappearance of signals corresponding to the protons at the labeled sites confirms successful deuteration.

¹³C NMR spectroscopy complements the proton data. While ¹³C is less sensitive than ¹H, it provides a direct view of the carbon skeleton. researchgate.net The incorporation of deuterium atoms on a carbon atom typically causes a characteristic upfield shift (to a lower ppm value) in the ¹³C NMR spectrum for the directly attached carbon, known as an isotope shift. Furthermore, the signal multiplicity changes from a doublet (for a C-H bond) to a triplet (for a C-D bond) in a proton-decoupled ¹³C spectrum, and the C-D coupling constants are smaller than C-H coupling constants.

Table 1: Representative ¹H and ¹³C NMR Data for (S)-(+)-3-Hydroxytetrahydrofuran and its Deuterated Analog

PositionNon-Labeled ¹H Shift (ppm)d4-Isotopologue ¹H Shift (ppm)Non-Labeled ¹³C Shift (ppm)d4-Isotopologue ¹³C Shift (ppm) & Multiplicity
C23.75-3.85Signal reduced/absent67.5Shifted upfield, Triplet
C34.404.4072.072.0, Singlet
C41.85-2.00Signal reduced/absent35.0Shifted upfield, Triplet
C53.65-3.753.65-3.7568.068.0, Singlet

Two-Dimensional NMR and Nuclear Overhauser Effect Spectroscopy (NOESY) for Structural and Conformational Assignments

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for confirming the stereochemistry and determining the preferred conformation of the tetrahydrofuran (B95107) ring. NOESY detects through-space interactions between protons that are in close proximity. For this compound, NOESY experiments can reveal the spatial relationship between the hydroxyl proton and the remaining protons on the ring, helping to confirm the relative stereochemistry and the puckering of the five-membered ring. utoronto.ca

Application of Chiral Derivatizing Agents (CDAs) with Deuterated Variants for Absolute Configuration Assignment

The absolute configuration of a chiral alcohol can be unequivocally determined using chiral derivatizing agents (CDAs) in conjunction with NMR spectroscopy. researchgate.netresearchgate.net This method involves reacting the chiral alcohol, this compound, with both enantiomers of a CDA, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), to form a pair of diastereomeric esters.

These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra because they exist in different chiral environments. researchgate.net By analyzing the differences in the chemical shifts (Δδ = δS - δR) for the protons near the newly formed chiral center, the absolute configuration of the original alcohol can be assigned. researchgate.net This method is highly reliable for confirming that the absolute stereochemistry at C3 remains in the (S) configuration after the deuteration process.

Mass Spectrometry (MS) for Isotopic Enrichment and Purity Assessment

For this compound, the mass spectrum will show a distribution of molecular ions corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species. By integrating the signal intensity for each of these peaks, the percentage of each isotopologue can be calculated. almacgroup.com This allows for a precise determination of the isotopic enrichment and the distribution of deuterium within the sample batch. rsc.orgunimi.it Combining liquid chromatography with mass spectrometry (LC-MS) also allows for the separation of the target compound from any non-isotopically labeled impurities prior to mass analysis. almacgroup.com

Table 2: Illustrative Mass Spectrometry Data for Isotopic Enrichment of a Batch of 3-Hydroxytetrahydrofuran-d4

IsotopologueMolecular FormulaExpected Mass [M+H]⁺Observed Relative Abundance (%)
d0C₄H₉O₂⁺89.0600.1
d1C₄H₈DO₂⁺90.0660.5
d2C₄H₇D₂O₂⁺91.0721.2
d3C₄H₆D₃O₂⁺92.0793.5
d4C₄H₅D₄O₂⁺93.08594.7

Molecular Rotational Resonance (MRR) Spectroscopy for Site-Specific Deuteration and Enantiopurity Analysis

Molecular Rotational Resonance (MRR) spectroscopy is an exceptionally precise gas-phase technique that provides unambiguous information about molecular structure, including the specific location of isotopic labels and the absolute configuration of chiral molecules. nih.gov Because the rotational spectrum is exquisitely sensitive to the mass distribution (moment of inertia) of a molecule, MRR can readily distinguish between different isotopomers. nih.gov

For molecules that are chiral solely due to isotopic substitution, MRR is a leading technique for assigning absolute configuration. nih.gov A common approach is the "chiral tag" method, where the deuterated analyte forms a non-covalent complex with a small, known chiral molecule (the tag) during the supersonic jet expansion into the spectrometer. nih.gov This creates two diastereomeric complexes (e.g., S-analyte/R-tag and S-analyte/S-tag) that have distinct and predictable rotational spectra. By matching the observed spectra to quantum-chemical predictions, the absolute configuration of the deuterated molecule can be determined with high confidence. nih.gov This technique offers an orthogonal method to CDAs for confirming the (S) configuration of the title compound.

Chromatographic Techniques for Enantiomeric Purity Determination

Chromatographic methods are essential for determining the enantiomeric purity of chiral compounds. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases (CSPs) are the most common techniques for this purpose. nih.gov

These methods physically separate the two enantiomers of a compound based on their differential transient interactions with the chiral stationary phase. nih.govresearchgate.net For this compound, a sample is injected onto a chiral column. The (S) and (R) enantiomers will elute at different retention times, appearing as two separate peaks in the chromatogram. The enantiomeric excess (% ee) can be calculated by integrating the area of the two peaks. The development of a successful separation method requires careful optimization of the chiral column, mobile phase composition, and temperature. researchgate.netmdpi.com This analysis is crucial to ensure that no racemization has occurred during the synthesis and purification of the target molecule.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of non-volatile or thermally labile compounds like 3-hydroxytetrahydrofuran (B147095). The direct separation of enantiomers is achieved by using a chiral stationary phase (CSP), which forms transient, diastereomeric complexes with the analyte enantiomers, leading to different retention times. chiralpedia.com

For a polar molecule such as this compound, polysaccharide-based and Pirkle-type CSPs are particularly effective. hplc.eu Polysaccharide-based columns, typically derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, offer broad applicability and high enantioselectivity for a wide range of compounds, including alcohols and ethers. phenomenex.comnih.gov The primary interaction mechanisms involve hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. sigmaaldrich.com

The selection of the mobile phase is crucial for achieving optimal separation and can be operated in normal-phase, reversed-phase, or polar organic modes. mdpi.comnih.gov

Normal-Phase Mode: Utilizes non-polar solvents like hexane (B92381) or heptane, often with a polar modifier such as ethanol (B145695) or isopropanol. This mode is highly effective for polysaccharide CSPs, promoting the hydrogen bonding interactions necessary for chiral recognition.

Reversed-Phase Mode: Employs aqueous mobile phases with organic modifiers like acetonitrile (B52724) or methanol. This mode is suitable for immobilized polysaccharide CSPs and is preferred for analytes with higher polarity. chromatographyonline.com

Polar Organic Mode: Uses polar organic solvents like acetonitrile and methanol, often with acidic or basic additives. This mode can offer unique selectivity for complex separations.

A Pirkle-type CSP, such as the Whelk-O 1, which functions through π-electron acceptor/π-electron donor interactions, is also highly effective for separating enantiomers of alcohols, ethers, and esters. hplc.eu The versatility of these columns allows for operation in both normal and reversed-phase modes. hplc.eu A thesis on the chemoenzymatic synthesis of 3-hydroxytetrahydrofurans confirms the use of chiral HPLC analysis for characterizing these compounds, underscoring its relevance and applicability. ucc.ie

The following table outlines a representative set of conditions for the chiral HPLC analysis of 3-hydroxytetrahydrofuran enantiomers.

Table 1: Representative Chiral HPLC Method Parameters

ParameterCondition 1 (Polysaccharide CSP)Condition 2 (Pirkle-type CSP)
Column Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)Whelk-O® 1 (S,S)
Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Heptane / Ethanol (85:15, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C20°C
Detection Refractive Index (RI) or UV (after derivatization)Refractive Index (RI)
Injection Vol. 10 µL15 µL

Gas Chromatography (GC) for Enantiomer Separation

Gas Chromatography (GC) is a powerful technique for the enantiomeric separation of volatile compounds. For analytes like this compound, which possess a hydroxyl group, direct analysis may be challenging due to its polarity, which can cause peak tailing and poor resolution. To overcome this, derivatization is often employed to convert the polar -OH group into a less polar, more volatile moiety. researchgate.netjfda-online.com Common derivatizing agents include acylating reagents (e.g., trifluoroacetic anhydride) or silylating reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). jfda-online.com

The separation of the derivatized enantiomers is performed on a capillary column coated with a chiral stationary phase (CSP). gcms.cz Cyclodextrin (B1172386) derivatives are the most widely used and effective CSPs for GC. researchgate.net These cyclic oligosaccharides have a chiral, toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior. chromatographyonline.com Enantiomeric separation occurs through differential interactions, primarily inclusion complexation, where one enantiomer fits better into the cyclodextrin cavity than the other. chromatographyonline.com

The specific type of cyclodextrin derivative (e.g., permethylated, acetylated) and the size of the cyclodextrin (α, β, or γ) determine the column's selectivity for different classes of compounds. gcms.cz For a small cyclic ether derivative, a permethylated β-cyclodextrin phase is often a suitable starting point. gcms.czrestek.com Method optimization involves adjusting the column temperature and temperature program, as lower temperatures generally lead to stronger interactions and better chiral resolution. chromatographyonline.com

The following table presents typical parameters for a chiral GC method for the analysis of derivatized 3-hydroxytetrahydrofuran enantiomers.

Table 2: Representative Chiral GC Method Parameters

ParameterValue
Column Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin in a polysiloxane phase
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Derivatization Acetylation with Acetic Anhydride
Carrier Gas Helium or Hydrogen
Inlet Temp. 250°C
Split Ratio 50:1
Oven Program Initial Temp: 60°C (hold 2 min), Ramp: 2°C/min to 150°C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp. 250°C (FID)

Computational Chemistry Approaches in Research on S + 3 Hydroxytetrahydrofuran D4

Quantum Mechanical (QM) Calculations for Reaction Mechanism Prediction

Quantum mechanics forms the fundamental basis for understanding chemical reactions at the electronic level. For (S)-(+)-3-Hydroxytetrahydrofuran-d4, QM calculations are instrumental in predicting the pathways of reactions it may undergo. These calculations solve the Schrödinger equation for the molecular system, providing detailed information about the potential energy surface.

By mapping the potential energy surface, chemists can identify transition states, which are the highest energy points along a reaction coordinate, and intermediates, which are stable species formed during the reaction. The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, is a critical factor in determining the rate of a reaction.

A key aspect of studying the deuterated compound is the kinetic isotope effect (KIE). The replacement of hydrogen with deuterium (B1214612), a heavier isotope, can lead to a change in the reaction rate. This is primarily due to the difference in zero-point vibrational energies between a C-H and a C-D bond. QM calculations can accurately predict these effects. For instance, in a reaction where a C-D bond is broken in the rate-determining step, a primary KIE is expected. The magnitude of this effect provides valuable information about the transition state structure.

Table 1: Hypothetical QM-Calculated Reaction Barriers for a Reaction Involving (S)-(+)-3-Hydroxytetrahydrofuran

Reactant IsotopologueReaction StepTransition StateCalculated Activation Energy (kcal/mol)Predicted Kinetic Isotope Effect (kH/kD)
(S)-(+)-3-HydroxytetrahydrofuranC-H bond cleavageTS125.01.0 (Reference)
This compoundC-D bond cleavageTS1-d426.53.5

This table presents hypothetical data to illustrate the expected outcomes of QM calculations. The values are representative of a typical primary kinetic isotope effect for a C-H/C-D bond cleavage.

Density Functional Theory (DFT) Studies on Stereoselectivity and Energetics in Catalysis

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it particularly suitable for studying larger molecules and complex catalytic systems. In the context of this compound, DFT is invaluable for investigating the stereoselectivity and energetics of catalytic reactions.

Many chemical transformations, especially those used in the synthesis of chiral molecules, are catalyzed. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. In asymmetric catalysis, a chiral catalyst is used to favor the formation of one enantiomer or diastereomer over another.

DFT calculations can model the interaction between the substrate, this compound, and a catalyst. By calculating the energies of the transition states leading to different stereoisomeric products, researchers can predict the stereochemical outcome of a reaction. For instance, in a catalytic reaction, the deuteration of the tetrahydrofuran (B95107) ring might influence the non-covalent interactions within the catalyst's active site, potentially altering the stereoselectivity. While some studies on similar systems have suggested that deuteration may not significantly impact the stereochemical outcome, DFT can provide a quantitative assessment of these subtle effects.

Table 2: Representative DFT-Calculated Energies for Diastereomeric Transition States in a Catalyzed Reaction of this compound

Catalyst-Substrate ComplexTransition StateProduct DiastereomerRelative Free Energy (kcal/mol)Predicted Diastereomeric Ratio
Catalyst + this compoundTS-AProduct A (S,R)0.095:5
Catalyst + this compoundTS-BProduct B (S,S)2.5

This is an illustrative data table showing how DFT can be used to predict stereoselectivity. The energy difference between the transition states determines the ratio of the products.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM and DFT methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how a molecule like this compound moves and changes its shape over time.

The tetrahydrofuran ring is not planar and can adopt various puckered conformations. The hydroxyl group at the 3-position adds another layer of conformational complexity due to its ability to rotate and form hydrogen bonds. MD simulations can explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are particularly powerful for studying intermolecular interactions. By simulating the molecule in a solvent, such as water, it is possible to analyze how the solvent molecules arrange around the solute and how hydrogen bonding networks are formed and broken. The deuteration of the tetrahydrofuran ring could subtly influence these interactions due to the slightly different vibrational properties and bond lengths of C-D versus C-H bonds. These simulations can provide insights into the solvation dynamics and how the molecule interacts with other molecules in its environment, which is crucial for understanding its behavior in biological systems or as a solvent.

Table 3: Illustrative Conformational Analysis Data for this compound from an MD Simulation

ConformerDihedral Angle (C1-C2-C3-O)Relative Population (%)Key Intermolecular Interactions
Twist (T)~35°60Intramolecular H-bond (OH to ring O)
Envelope (E)~0°35Strong H-bonding with solvent
OtherVaries5Transient states

This table provides a hypothetical summary of results from an MD simulation, illustrating how different conformations and their populations, along with key interactions, can be characterized.

Q & A

Q. What are the recommended synthetic methodologies for (S)-(+)-3-Hydroxytetrahydrofuran-d4 with high enantiomeric purity?

Methodological Answer: Synthesis typically involves stereoselective reduction of ketone precursors or enzymatic resolution of racemic mixtures. For deuterated derivatives, isotopic labeling is achieved by using deuterated reagents (e.g., D₂O or deuterated reducing agents) during key steps. A three-stage protocol (similar to ) can be adapted:

Deuterium incorporation : Use deuterated solvents or reagents in hydroxylation steps to ensure isotopic purity.

Chiral resolution : Employ chiral catalysts like L-proline derivatives or immobilized enzymes to isolate the (S)-enantiomer.

Purification : Distillation under reduced pressure (e.g., 50°C/1 mmHg) or preparative HPLC to achieve >95% ee.
Validation via chiral GC or polarimetry is critical .

Q. How should researchers characterize the structural and isotopic integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ²H NMR to confirm deuterium placement and absence of protio impurities. For example, the disappearance of the protio OH signal (δ ~1.5 ppm) in ¹H NMR indicates successful deuteration.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., M⁺ at m/z 92.11 + deuterium mass shifts).
  • Chiral Analysis : Polarimetry ([α]D²⁵ ≈ +15° for the (S)-enantiomer) or chiral GC with β-cyclodextrin columns .

Q. What safety protocols are essential for handling deuterated tetrahydrofuran derivatives?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile deuterated compounds.
  • Waste Management : Segregate deuterated waste and dispose via licensed facilities to prevent environmental contamination .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) influence the reactivity of this compound in acid-catalyzed ring-opening reactions?

Methodological Answer: Deuterium at the hydroxyl position alters reaction kinetics due to KIE (kH/kD ~2–3). To quantify this:

Comparative Kinetic Studies : Perform parallel reactions with protio and deuterated compounds under identical conditions (e.g., H₂SO₄ catalysis in THF).

Activation Energy Analysis : Use Arrhenius plots to compare ΔG‡ for deuterated vs. non-deuterated substrates.

Computational Modeling : DFT calculations to simulate transition states and isotope-dependent energy barriers.
Contradictory data (e.g., unexpected rate accelerations) may arise from solvent isotopic effects, requiring control experiments in deuterated solvents .

Q. How can researchers resolve contradictory stereochemical assignments in deuterated tetrahydrofuran derivatives using dynamic NMR?

Methodological Answer: Dynamic stereochemistry (e.g., ring puckering) can obscure NMR signals. Strategies include:

Variable-Temperature NMR : Cool samples to -40°C to slow conformational exchange, resolving split peaks for axial/equatorial deuterium.

COSY/NOESY : Correlate coupling patterns to confirm spatial relationships between deuterium and adjacent protons.

Isotopic Dilution : Mix deuterated and protio compounds to identify splitting patterns unique to isotopic substitution .

Q. What experimental designs are optimal for isolating isotopic effects in this compound-mediated enzymatic reactions?

Methodological Answer:

  • Double-Labeling : Synthesize compounds with deuterium at specific positions (e.g., C3-OH and C4-H) to isolate site-specific KIEs.
  • Enzyme Kinetics : Measure kcat and Km for deuterated vs. protio substrates using stopped-flow spectrophotometry.
  • Isotopic Trapping : Use rapid-quench techniques to detect deuterium retention in enzymatic products via LC-MS.
    Unexpected results (e.g., inverted KIEs) may require revisiting enzyme active-site mechanics or solvent participation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enantiomeric excess values for this compound?

Methodological Answer:

  • Method Validation : Cross-validate using multiple techniques (e.g., chiral GC, NMR with chiral shift reagents).
  • Batch Analysis : Test multiple synthetic batches to rule out procedural variability.
  • Collaborative Studies : Share samples with independent labs to confirm reproducibility.
    Contradictions often arise from differences in analytical conditions (e.g., GC column temperature gradients) or calibration standards .

Tables

Analytical Technique Key Parameters Application
Chiral GCβ-cyclodextrin column, 120°C isothermalEnantiomeric purity (≥95% ee)
²H NMR400 MHz, CDCl₃, δ 1.5–3.0 ppmDeuterium position confirmation
Polarimetry[α]D²⁵ = +15° ± 1° (c=1, CHCl₃)Stereochemical validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.